molecular formula C14H14ClN3O2 B13883218 Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate

Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate

Cat. No.: B13883218
M. Wt: 291.73 g/mol
InChI Key: MILBGNAEYILHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the refluxing of the starting materials in phosphorus oxychloride at elevated temperatures (around 105°C) for several hours. The reaction mixture is then cooled, and the excess phosphorus oxychloride is removed under reduced pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with dimethylamine yields the corresponding dimethylamino derivative .

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylanilino group enhances its potential as a pharmaceutical agent, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H14ClN3O2

Molecular Weight

291.73 g/mol

IUPAC Name

ethyl 2-chloro-4-(4-methylanilino)pyrimidine-5-carboxylate

InChI

InChI=1S/C14H14ClN3O2/c1-3-20-13(19)11-8-16-14(15)18-12(11)17-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,16,17,18)

InChI Key

MILBGNAEYILHAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=C(C=C2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.